molecular formula C21H13Cl3FN3O B12756101 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- CAS No. 141079-15-4

4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-

Cat. No.: B12756101
CAS No.: 141079-15-4
M. Wt: 448.7 g/mol
InChI Key: GCVKTJJXEQMGRJ-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique substituents, may exhibit specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro, fluoro, and phenoxymethyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidized Derivatives: Formation of triazole N-oxides.

    Reduced Derivatives: Formation of dihydrotriazoles.

    Substituted Derivatives: Introduction of various functional groups at different positions on the triazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Pharmaceuticals: Possible application in the development of new drugs targeting specific diseases.

    Anticancer Agents: Investigation of its potential as an anticancer agent.

Industry

    Agrochemicals: Use as a fungicide or herbicide in agricultural applications.

    Polymers: Incorporation into polymer structures to enhance material properties.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)- involves interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptor Function: Interaction with cellular receptors to modulate their function and trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the chloro and fluoro substituents on the phenyl ring.

    4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro substituent.

Uniqueness

    Substituent Effects: The presence of chloro, fluoro, and phenoxymethyl groups may impart unique chemical and biological properties.

    Biological Activity: The specific substituents may enhance its activity as an antimicrobial or anticancer agent compared to similar compounds.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

CAS No.

141079-15-4

Molecular Formula

C21H13Cl3FN3O

Molecular Weight

448.7 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C21H13Cl3FN3O/c22-13-6-8-16(17(23)10-13)21-27-26-20(12-29-15-4-2-1-3-5-15)28(21)14-7-9-19(25)18(24)11-14/h1-11H,12H2

InChI Key

GCVKTJJXEQMGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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